molecular formula C12H11FN4 B1479593 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098137-94-9

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1479593
CAS No.: 2098137-94-9
M. Wt: 230.24 g/mol
InChI Key: CIXUIKQDVQNWDV-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXUIKQDVQNWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a pyridine moiety, and a fluoroethyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can be represented as follows:

C12H12FN5\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{5}

This compound's unique characteristics arise from the presence of the fluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as an allosteric modulator at certain receptors, influencing their signaling pathways and biological responses.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The following table summarizes key findings related to the biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile:

Activity Description Reference
AnticancerExhibited cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Enzyme InhibitionInhibited specific kinases involved in cell signaling pathways.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile significantly reduced cell viability through apoptosis mechanisms .
  • Anti-inflammatory Effects : Research demonstrated that pyrazole derivatives could modulate inflammatory responses by inhibiting the release of cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Mechanistic Studies : Investigations into the binding affinity of pyrazole compounds to various receptors revealed that they could act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine signaling . This finding supports their potential use in neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
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2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

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